molecular formula C8H12O3 B1267616 3-(Ethoxymethylene)pentane-2,4-dione CAS No. 33884-41-2

3-(Ethoxymethylene)pentane-2,4-dione

Cat. No. B1267616
CAS RN: 33884-41-2
M. Wt: 156.18 g/mol
InChI Key: ITTXGKOHFZJUEX-UHFFFAOYSA-N
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Patent
US09446046B2

Procedure details

A solution of Acetylacetone (40 mL), Ethyl orthoformate (95.4 mL) and Acetic anhydride (54.2 mL) was heated to reflux (150° C.) for 1 hour. The reaction solution was cooled to room temperature and was directly subjected to flash column chromatography (E. Merck Silica Gel (˜120 g); Eluent: 100% EtOAc followed by 5% EtOH in EtOAc). Concentration of the fractions containing the pure product using a rotavap at 40° C. afforded the title compound as a dark red viscous oil (10.4 g, 17.0%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Ethyl orthoformate
Quantity
95.4 mL
Type
reactant
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH:8]([O-])([O-])[O:9][CH2:10][CH3:11].C(OC(=O)C)(=O)C.CCO>CCOC(C)=O>[CH2:10]([O:9][CH:8]=[C:4]([C:5](=[O:7])[CH3:6])[C:1](=[O:3])[CH3:2])[CH3:11]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Ethyl orthoformate
Quantity
95.4 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
54.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
Concentration of the fractions containing the pure product
CUSTOM
Type
CUSTOM
Details
at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.